molecular formula C19H20O4 B158294 4'-Prenyloxyresveratrol CAS No. 69065-16-3

4'-Prenyloxyresveratrol

Cat. No. B158294
CAS RN: 69065-16-3
M. Wt: 312.4 g/mol
InChI Key: FEHGVKWVMWWVQZ-SNAWJCMRSA-N
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Description

4’-Prenyloxyresveratrol is a stilbenoid, a type of natural phenol, and a phytoalexin produced by several plants in response to injury or when the plant is under attack by pathogens .


Synthesis Analysis

The synthesis of 4’-Prenyloxyresveratrol and its derivatives has been studied extensively. It has been found that the major mechanism of resveratrol and its derivatives for attenuating cutaneous neoplasia, photoaging, and inflammation, are related to its antioxidative activity to scavenge hydroxyl radical, nitric oxide, and superoxide anion .


Chemical Reactions Analysis

The IC50 of 4’-Prenyloxyresveratrol required to suppress mushroom tyrosinase was found to be 0.90 μM .


Physical And Chemical Properties Analysis

4’-Prenyloxyresveratrol has a molecular weight of 312.4 g/mol. It has 4 hydrogen bond donors and 4 hydrogen bond acceptors. The compound also has 4 freely rotating bonds. Its XLogP3-AA is 4.7 .

Scientific Research Applications

Antioxidant and Antiproliferative Activities

4'-Prenyloxyresveratrol, a derivative of resveratrol, has been studied for its antioxidant and antiproliferative activities. Research indicates that the presence of a hydroxyl group in the 4' position, combined with stereoisomery in the trans-conformation, is crucial for inhibiting cell proliferation. This inhibition may be due to direct interaction with DNA polymerases α and δ, suggesting a potential application in cancer therapy (Stivala et al., 2001).

Potential in Alzheimer’s Disease Treatment

Prenylated resveratrol derivatives have shown promise as multifunctional agents against Alzheimer’s disease. Studies on compound 4b, a prenylated resveratrol derivative, revealed significant anti-amyloid-β aggregation and antioxidant activities. This compound also demonstrated neuroprotective and neuritogenic activities without neurotoxicity, making it a potential lead compound in Alzheimer’s disease research (Puksasook et al., 2017).

Antioxidant and Neuroprotective Properties

Further research has highlighted the protective potential of trans-resveratrol, a related compound, against oxidative stress-induced damage in cells. This suggests that derivatives like 4'-Prenyloxyresveratrol could have similar neuroprotective applications in conditions like neurodegeneration (Siddiqui et al., 2010).

Inhibition of Cyclooxygenase-2 Expression

A study on a prenylated resveratrol derivative showed that it could inhibit lipopolysaccharide-induced expression of cyclooxygenase-2 protein and mRNA in mouse macrophages. This property points to potential anti-inflammatory applications for derivatives like 4'-Prenyloxyresveratrol (Patel et al., 2005).

DNA-Cleaving Activity in Cancer Prevention

Resveratrol's ability to induce DNA strand scission in the presence of Cu(II) highlights its potential in cancer prevention. The structural basis of this activity suggests that derivatives like 4'-Prenyloxyresveratrol could have similar applications in genotoxicity and cancer therapy (Fukuhara et al., 2006).

properties

IUPAC Name

5-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2-(3-methylbut-2-enyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-12(2)3-8-16-18(22)9-13(10-19(16)23)4-5-14-6-7-15(20)11-17(14)21/h3-7,9-11,20-23H,8H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHGVKWVMWWVQZ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C=C1O)C=CC2=C(C=C(C=C2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C(C=C1O)/C=C/C2=C(C=C(C=C2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415184
Record name 4'-Prenyloxyresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2',3,4',5-Tetrahydroxy-4-prenylstilbene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4'-Prenyloxyresveratrol

CAS RN

69065-16-3
Record name 4-Prenyloxyresveratrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69065-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Prenyloxyresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3,4',5-Tetrahydroxy-4-prenylstilbene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196 - 197 °C
Record name 2',3,4',5-Tetrahydroxy-4-prenylstilbene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
K Shimizu, R Kondo, K Sakai, SH Lee, H Sato - Planta medica, 1998 - thieme-connect.com
The inhibitory effects of methanol extracts of heartwood of 23 Papua New Guinean wood species on tyrosinase activity were examined. The extract of Artocarpus incisus showed the …
Number of citations: 140 www.thieme-connect.com
YH Jeon, SW Choi - Preventive Nutrition and Food Science, 2019 - ncbi.nlm.nih.gov
… Through a bioassay-guided fractionation and purification process, two oxyresveratrol derivatives, oxyresveratrol (ORT) and 4′-prenyloxyresveratrol (PORT), and six 2-arylbenzofuran …
Number of citations: 20 www.ncbi.nlm.nih.gov
Y Tan, C Liu, R Chen - Zhongguo Zhong yao za zhi= Zhongguo …, 2010 - europepmc.org
… 3', 4'-tetrahydroxy-3-methoxyflavone (2), norartocarpanone (3), dihydrokaempferol (4), euchrenone a7 (5), morachalcone A (6), resveratrol (7), oxyresveratrol (8), 4'-prenyloxyresveratrol …
Number of citations: 15 europepmc.org
K Shimizu, R Kondo, K Sakai - Planta medica, 2000 - thieme-connect.com
Several flavonoids, stilbenes and related 4-substituted resorcinols, obtained from Artocarpus incisus and other plants or synthesized, were tested for their inhibitory activity against …
Number of citations: 215 www.thieme-connect.com
SJ Choi - Korean Journal of Food Preservation, 2018 - ekosfop.or.kr
Secondary metabolites of plants have a variety of bioactivities, and ultraviolet light is known to affect the production of such bioactivities. Mulberry is one of the most useful plants as it …
Number of citations: 4 www.ekosfop.or.kr
ET Arung, K Shimizu, R Kondo - Natural product …, 2011 - journals.sagepub.com
… [a: (+)-norartocarpanone (9), b: 4-prenyloxyresveratrol (4) for DL-DOPA as a substrate] is shown in Figure 5. The mode of inhibition by all tested compounds was competitive. The …
Number of citations: 26 journals.sagepub.com
ET Arung, K Shimizu, R Kondo - Planta medica, 2006 - thieme-connect.com
… However, considering our previous paper [4] in which it was concluded that the 4-substituted resorcinol moiety of isoartocarpesin and 4-prenyloxyresveratrol is important for potent …
Number of citations: 83 www.thieme-connect.com
K Shimizu, M Fukuda, R Kondo, K Sakai - Planta medica, 2000 - thieme-connect.com
The methanol extract of heartwood of Artocarpus incisus showed potent 5α-reductase inhibitory activity. We investigated the 5α-reductase inhibitory effects of nine compounds isolated …
Number of citations: 78 www.thieme-connect.com
KJ Qu, B Wang, CS Jiang, BG Xie, AH Liu… - Journal of Natural …, 2021 - ACS Publications
… 4-prenyloxyresveratrol [(E)-3,5,2′,4′-tetrahydroxy-4-prenylstilbene] and morachalcone A (2,4,2′,4′-tetrahydroxy-3′-prenylchalcone). The prenyl group of 4-prenyloxyresveratrol …
Number of citations: 14 pubs.acs.org
MN Sakupwanya - 2018 - repository.up.ac.za
… The markers associated with tolerant rootstocks included 259.0963, 313.1433, 327.1592 (m/z) putatively identified as Wyerone, 4‟-prenyloxyresveratrol and Pulverochromenol …
Number of citations: 3 repository.up.ac.za

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